Methyl 5-(chloromethyl)pyrazine-2-carboxylate
Overview
Description
Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(chloromethyl)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl pyrazine-2-carboxylate. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chloromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Methyl-substituted pyrazine derivatives.
Scientific Research Applications
Methyl 5-(chloromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(chloromethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of drugs and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloropyrazine-2-carboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
- 2-Pyrazinecarboxylic acid derivatives
Uniqueness
Methyl 5-(chloromethyl)pyrazine-2-carboxylate is unique due to its chloromethyl group, which imparts distinct reactivity compared to other pyrazine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds and a subject of interest in various research fields .
Properties
IUPAC Name |
methyl 5-(chloromethyl)pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGKUGEFPOCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824324-58-4 | |
Record name | methyl 5-(chloromethyl)pyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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